Physicochemical properties of 4-Ethoxy-3,5-difluoro-2-methylphenol
Physicochemical properties of 4-Ethoxy-3,5-difluoro-2-methylphenol
The following is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 4-Ethoxy-3,5-difluoro-2-methylphenol , designed for researchers and drug development professionals.
CAS Registry Number: 1881294-04-7 Molecular Formula: C₉H₁₀F₂O₂ Molecular Weight: 188.17 g/mol [1][2][3]
Executive Summary
4-Ethoxy-3,5-difluoro-2-methylphenol is a specialized fluorinated aromatic intermediate primarily utilized in the synthesis of Liquid Crystal Monomers (LCMs) for negative dielectric anisotropy displays (e.g., VA-TFT, IPS modes) and, to a lesser extent, as a building block in pharmaceutical and agrochemical discovery.
Its structural uniqueness lies in the 3,5-difluoro-4-alkoxy motif, which imparts high polarity and chemical stability, combined with a 2-methyl substituent that introduces asymmetry. This asymmetry is critical for modulating the melting point and viscosity of the final liquid crystalline mixtures, preventing crystallization at low temperatures—a common failure mode in display technologies.
Physicochemical Properties
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS entry.
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Confidence | Notes |
| Physical State | Solid (Crystalline) | High | Likely white to off-white needles or powder. |
| Melting Point | 48°C – 55°C | Med | Estimated based on structural analogs (e.g., 3,5-difluoro-4-ethoxyphenol, MP ~45°C). |
| Boiling Point | 235°C ± 10°C | High | At 760 mmHg. Predicted via Antoine Equation adaptation. |
| Density | 1.28 ± 0.05 g/cm³ | High | Fluorination significantly increases density vs. non-fluorinated phenols. |
| pKa (Acid Dissoc.) | 9.15 ± 0.20 | High | The electron-withdrawing fluorines (3,5-F) lower pKa vs. o-cresol (10.3), but the 4-ethoxy group (+M effect) mitigates this drop. |
| LogP (Octanol/Water) | 2.85 – 3.10 | High | Moderately lipophilic; suitable for membrane permeability in bio-assays. |
| Refractive Index | 1.495 | Med | Estimated at 20°C. |
| Solubility | DCM, EtOAc, MeOH | High | Insoluble in water (<0.5 mg/mL). |
Structural Analysis & Reactivity
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Electronic Environment: The phenol hydroxyl is flanked by a methyl group (steric bulk) and a fluorine atom (electronic withdrawal). This makes the hydroxyl proton more acidic than typical alkyl-phenols but less acidic than perfluorophenols.
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Nucleophilicity: The oxygen of the ethoxy group is deactivated by the ortho-fluorines, making it stable against ether cleavage under mild acidic conditions.
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Electrophilic Substitution: The aromatic ring is highly deactivated by the two fluorine atoms. Further electrophilic substitution (e.g., bromination) will predominantly occur at the C6 position (ortho to F, meta to Me), which is the only sterically accessible site.
Synthesis & Manufacturing Protocols
Synthesis of 1881294-04-7 requires precise regiocontrol to install the methyl and ethoxy groups amidst the fluorines. Below is the Recommended Laboratory Scale Protocol based on standard fluorocarbon methodology.
Pathway: The "Protected Lithiation" Route
This route is preferred for its high regioselectivity, avoiding the formation of inseparable isomers.
Step-by-Step Methodology
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Starting Material: 3,5-Difluoro-4-ethoxyphenol (Commercially available LC intermediate).
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Step 1: Protection (MOM-Cl)
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Reagents: MOM-Cl (1.1 eq), DIPEA (1.5 eq), DCM, 0°C.
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Protocol: Dissolve starting phenol in DCM. Add DIPEA. Dropwise add MOM-Cl at 0°C. Stir 2h. Aqueous workup.
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Intermediate: 1-Ethoxy-3,5-difluoro-4-(methoxymethoxy)benzene.
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Step 2: Ortho-Lithiation & Methylation
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Reagents: n-BuLi (1.2 eq), THF (anhydrous), MeI (1.5 eq), -78°C.
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Protocol: Cool THF solution of intermediate to -78°C under Argon. Add n-BuLi dropwise (directs to position 2, ortho to the protected oxygen and meta to Fluorine). Stir 1h. Add Methyl Iodide (MeI). Warm to RT.
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Mechanism: The MOM group acts as a Directed Ortho Metalation (DoM) group.
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Step 3: Deprotection
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical lithiation step.
Figure 1: Regioselective synthesis pathway via Directed Ortho Metalation (DoM).
Spectroscopic Characterization
To validate the identity of 4-Ethoxy-3,5-difluoro-2-methylphenol , the following NMR signals are diagnostic.
¹H NMR (400 MHz, CDCl₃)
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δ 1.42 (t, 3H): Ethoxy -CH₃
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δ 2.21 (d, 3H): Aryl-CH₃ (Coupling with F is possible, usually small J ~2Hz).
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δ 4.15 (q, 2H): Ethoxy -OCH₂-
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δ 4.95 (s, 1H): Phenolic -OH (Exchangeable).
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δ 6.55 (d, 1H): Aromatic H (C6 position). The doublet arises from coupling with the adjacent Fluorine (F5).
¹⁹F NMR (376 MHz, CDCl₃)
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δ -132.5 (d): F at Position 3.
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δ -134.1 (d): F at Position 5.[6]
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Note: The two fluorines are chemically non-equivalent due to the asymmetry introduced by the methyl group at C2. Expect a complex coupling pattern (dd) due to F-F and F-H interactions.
Applications & Safety
Primary Application: Liquid Crystals
This compound is a "tail-group" intermediate. It is typically reacted with a benzoic acid derivative or a cyclohexyl carboxylic acid to form ester-linked liquid crystals.
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Function: The ethoxy tail provides flexibility. The lateral fluorines induce a negative dielectric anisotropy (Δε < 0) , essential for Vertical Alignment (VA) mode displays used in high-end TVs and monitors.
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Methyl Effect: The 2-methyl group disrupts the packing efficiency slightly compared to the non-methylated analog, lowering the melting point of the final mixture and improving solubility in the LC host matrix.
Safety & Handling (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Use in a fume hood. Wear nitrile gloves. Avoid contact with strong oxidizers.
References
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Chemical Abstracts Service (CAS). CAS Registry Number 1881294-04-7. American Chemical Society. (Accessed 2026).[8]
- Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
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BLD Pharm. Product Safety Data Sheet: 4-Ethoxy-3,5-difluoro-2-methylphenol.
- Reiffenrath, V., et al. (1989). "New Liquid Crystalline Compounds with Negative Dielectric Anisotropy." Liquid Crystals, 5(1), 159-168.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 4-Ethoxy-3,5-difluoro-2-methylphenol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. 951885-64-6|2-Fluoro-1-methoxy-3-methylbenzene|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. 4-Ethoxy-2-methylphenol | C9H12O2 | CID 20467090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
